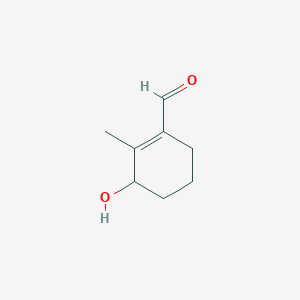![molecular formula C18H38N2O2 B14321669 N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide CAS No. 112111-78-1](/img/structure/B14321669.png)
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is a compound that belongs to the class of amides. It is characterized by the presence of a dodecanamide backbone with a hydroxyethyl and methylamino substituent on the propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide typically involves the reaction of dodecanoic acid with N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction can be catalyzed by using agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of N-{3-[(2-Oxoethyl)(methyl)amino]propyl}dodecanamide.
Reduction: Formation of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media to improve cell adhesion and proliferation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
Mécanisme D'action
The mechanism of action of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl and methylamino groups also play a role in hydrogen bonding and electrostatic interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the methylamino group.
N-(2-Hydroxyethyl)hexadecanamide: Similar structure with a longer alkyl chain.
N-(2-Hydroxyethyl)octadecanamide: Similar structure with an even longer alkyl chain.
Uniqueness
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and interaction with biological membranes, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
112111-78-1 |
|---|---|
Formule moléculaire |
C18H38N2O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
N-[3-[2-hydroxyethyl(methyl)amino]propyl]dodecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-3-4-5-6-7-8-9-10-11-13-18(22)19-14-12-15-20(2)16-17-21/h21H,3-17H2,1-2H3,(H,19,22) |
Clé InChI |
IIEALNWTDDNLMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCCN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


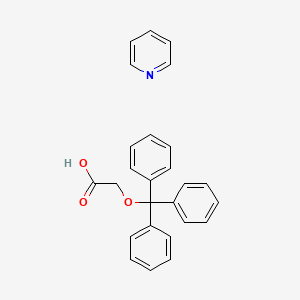




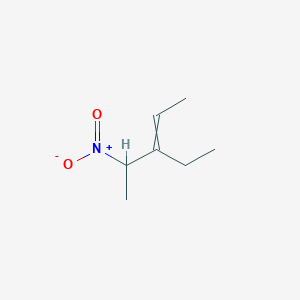
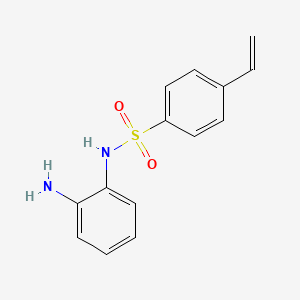


![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
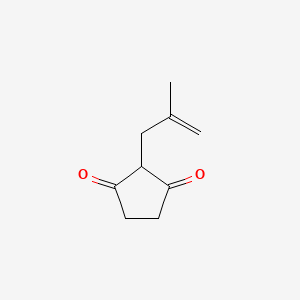
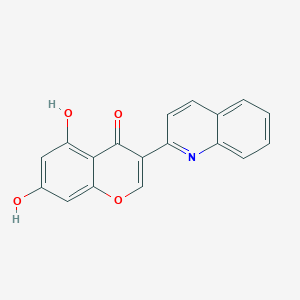
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
